molecular formula C10H13N3O2 B13181487 2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid

2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13181487
M. Wt: 207.23 g/mol
InChI Key: SYOCKWCURUKRQG-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as 2-azetidinone, are structurally similar and share some biological activities.

    Pyrimidine derivatives: Compounds like 4-methylpyrimidine-5-carboxylic acid are also similar and have comparable chemical properties.

Uniqueness

2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of azetidine and pyrimidine rings within a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c1-7-8(10(14)15)5-11-9(12-7)6-13-3-2-4-13/h5H,2-4,6H2,1H3,(H,14,15)

InChI Key

SYOCKWCURUKRQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CN2CCC2

Origin of Product

United States

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